![molecular formula C7H7BClNO2 B14895219 5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol is a heterocyclic compound that contains both boron and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Formation of the Benzoxaborole Core: This step involves the reaction of a suitable boronic acid derivative with an appropriate ortho-substituted phenol under acidic conditions to form the benzoxaborole core.
Amination and Chlorination: The introduction of the amino and chloro groups can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced using an amination reagent such as ammonia or an amine, while the chloro group can be introduced using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical properties.
Biology: It is used in biological studies to understand its interactions with various biomolecules.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Industry: It is used in the synthesis of other complex molecules and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-7-chlorobenzo[d]oxazole: Similar in structure but lacks the boron atom.
5-Amino-7-chlorobenzo[c][1,2,5]oxadiazole: Contains an additional nitrogen atom in the ring.
5-Amino-7-chlorobenzo[c][1,2,5]thiadiazole: Contains a sulfur atom instead of boron.
Uniqueness
5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields where boron chemistry is advantageous.
Propiedades
Fórmula molecular |
C7H7BClNO2 |
|---|---|
Peso molecular |
183.40 g/mol |
Nombre IUPAC |
7-chloro-1-hydroxy-3H-2,1-benzoxaborol-5-amine |
InChI |
InChI=1S/C7H7BClNO2/c9-6-2-5(10)1-4-3-12-8(11)7(4)6/h1-2,11H,3,10H2 |
Clave InChI |
VSXOJHKQDBYFMI-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=C(C=C2Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



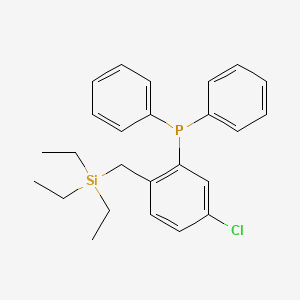
![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)
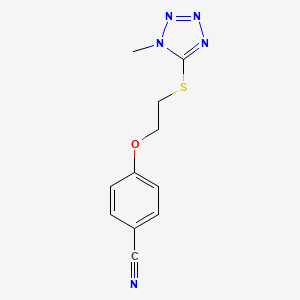

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)
![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
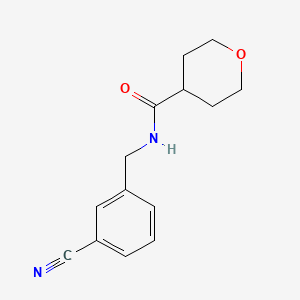

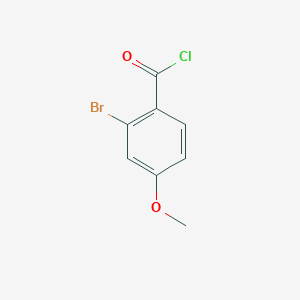
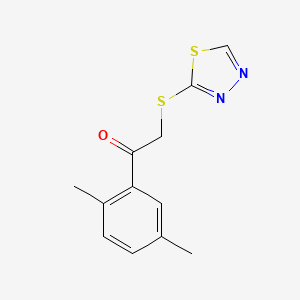
![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)

